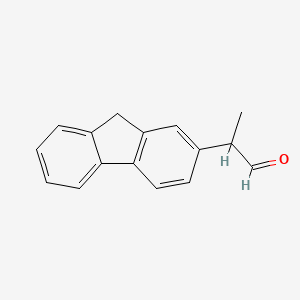![molecular formula C6H13ClFNO B13890112 [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl group are introduced through selective fluorination and alkylation reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of [(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
類似化合物との比較
Similar Compounds
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride: This compound features a trifluoromethyl group instead of a single fluorine atom.
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride: Similar structure but with different stereochemistry.
Uniqueness
[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C6H13ClFNO |
|---|---|
分子量 |
169.62 g/mol |
IUPAC名 |
(4-fluoro-2-methylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(4-9)2-5(7)3-8-6;/h5,8-9H,2-4H2,1H3;1H |
InChIキー |
BCPYKBPIYPNTAF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CN1)F)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


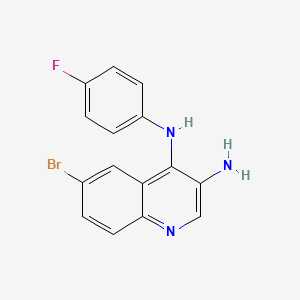
![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
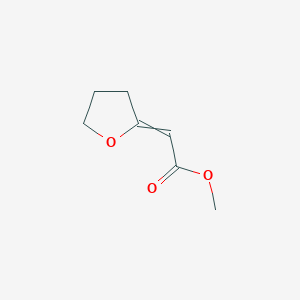
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
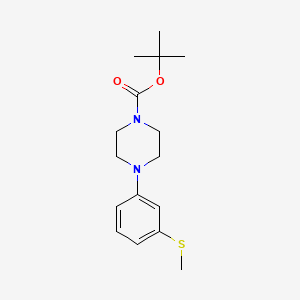
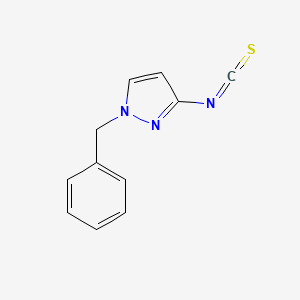
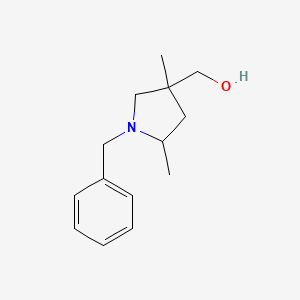
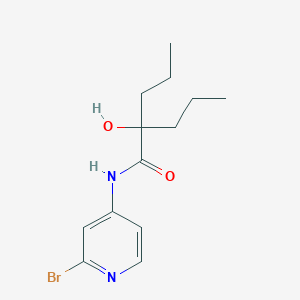
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
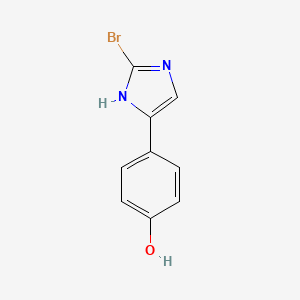
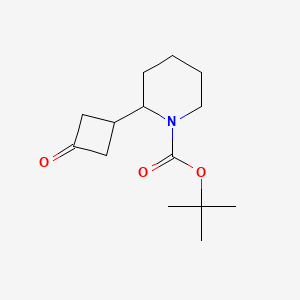
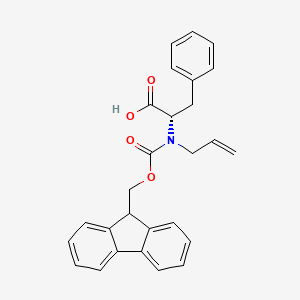
![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
